N-T-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide
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Overview
Description
N-T-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide is an organic compound with the molecular formula C13H16BrN3O2S It is characterized by the presence of a bromopyrazole moiety attached to a benzenesulfonamide group, with a tert-butyl group on the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-T-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide typically involves the following steps:
Formation of 4-bromopyrazole: This can be achieved by bromination of pyrazole using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile.
Coupling with benzenesulfonamide: The 4-bromopyrazole is then coupled with benzenesulfonamide using a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF).
Introduction of tert-butyl group:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-T-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the pyrazole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The sulfonamide group can undergo oxidation to form sulfonic acids or reduction to form sulfinamides.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide (NaN3), potassium thiolate (KSR), and sodium alkoxide (NaOR). Typical conditions involve the use of polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) and temperatures ranging from room temperature to 100°C.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Coupling Reactions: Palladium catalysts (Pd) and bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) are typically used under inert atmosphere conditions.
Major Products Formed
Substitution Reactions: Products include substituted pyrazoles with various functional groups.
Oxidation and Reduction Reactions: Products include sulfonic acids and sulfinamides.
Coupling Reactions: Products include biaryl compounds and other complex organic molecules.
Scientific Research Applications
N-T-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a lead compound for the design of new pharmaceuticals.
Industry: Utilized in the development of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of N-T-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The bromopyrazole moiety can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The sulfonamide group can enhance the compound’s binding affinity and specificity for its target. The tert-butyl group can influence the compound’s solubility and stability, affecting its overall bioactivity.
Comparison with Similar Compounds
Similar Compounds
- N-T-Butyl 4-(4-chloropyrazol-1-YL)benzenesulfonamide
- N-T-Butyl 4-(4-fluoropyrazol-1-YL)benzenesulfonamide
- N-T-Butyl 4-(4-iodopyrazol-1-YL)benzenesulfonamide
Uniqueness
N-T-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide is unique due to the presence of the bromine atom, which can participate in specific chemical reactions such as nucleophilic substitution and coupling reactions. This makes it a versatile intermediate in organic synthesis. Additionally, the combination of the bromopyrazole moiety with the benzenesulfonamide group and the tert-butyl group provides a unique structural framework that can be exploited for various scientific and industrial applications.
Properties
IUPAC Name |
4-(4-bromopyrazol-1-yl)-N-tert-butylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrN3O2S/c1-13(2,3)16-20(18,19)12-6-4-11(5-7-12)17-9-10(14)8-15-17/h4-9,16H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBFWGMAYPYTEJE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)N2C=C(C=N2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrN3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70682099 |
Source
|
Record name | 4-(4-Bromo-1H-pyrazol-1-yl)-N-tert-butylbenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70682099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1199773-25-5 |
Source
|
Record name | 4-(4-Bromo-1H-pyrazol-1-yl)-N-tert-butylbenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70682099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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